Comparative Hydrophilicity and Solubility Profile: Aminooxy-PEG4-azide (LogP -0.4) vs. Shorter PEG2 Analog
Aminooxy-PEG4-azide exhibits a computed octanol-water partition coefficient (XLogP3-AA) of -0.4 [1]. While direct experimental aqueous solubility data for the free linker is not reported in primary literature, the negative LogP value indicates preferential partitioning into aqueous phase, consistent with the hydrophilic PEG4 spacer. In comparison, the shorter Aminooxy-PEG2-azide (MW 190.20 g/mol) lacks the same degree of PEG-mediated hydrophilicity, as each ethylene glycol unit contributes incrementally to water solubility; the PEG4 spacer provides approximately twice the hydrogen-bonding capacity (8 H-bond acceptors) compared to PEG2-based analogs . This enhanced hydrophilicity reduces non-specific hydrophobic interactions and aggregation when conjugated to hydrophobic payloads such as fluorophores or PROTAC warheads .
| Evidence Dimension | Hydrophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.4 |
| Comparator Or Baseline | Aminooxy-PEG2-azide (CAS 1043426-13-6); LogP not explicitly reported but PEG2 spacer provides fewer H-bond acceptors and lower aqueous solubility |
| Quantified Difference | Δ (H-bond acceptor count) = +3 relative to PEG2 analog; LogP difference not directly quantifiable from available data |
| Conditions | Computed physicochemical property per PubChem XLogP3 algorithm |
Why This Matters
The negative LogP value and PEG4-mediated hydrophilicity enable aqueous reaction conditions for biomolecule conjugation without requiring organic co-solvents that may denature proteins or compromise biological activity.
- [1] PubChem. Aminooxy-PEG4-azide. PubChem CID: 126480410. Computed Properties: XLogP3-AA. View Source
